N,N'-(Methylenedi-4,1-phenylene)bis(3-oxobutyramide)
Overview
Description
N,N’-(Methylenedi-4,1-phenylene)bis(3-oxobutyramide): is a synthetic organic compound known for its unique structural properties and potential applications in various fields. It consists of a methylene bridge connecting two phenylene groups, each of which is bonded to a 3-oxobutyramide moiety. This compound is of interest due to its potential use as a polymer additive, catalyst, and intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Methylenedi-4,1-phenylene)bis(3-oxobutyramide) typically involves the following steps:
Formation of the Methylene Bridge: The initial step involves the reaction of formaldehyde with aniline to form a methylene-bridged diphenylamine intermediate.
Amidation Reaction: The intermediate is then reacted with 3-oxobutyric acid chloride in the presence of a base such as triethylamine. This reaction forms the final product, N,N’-(Methylenedi-4,1-phenylene)bis(3-oxobutyramide).
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: Using batch reactors to control the reaction conditions precisely, ensuring high yield and purity.
Continuous Flow Reactors: For large-scale production, continuous flow reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N,N’-(Methylenedi-4,1-phenylene)bis(3-oxobutyramide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or iron(III) chloride.
Major Products
Oxidation: Produces quinone derivatives.
Reduction: Yields alcohol derivatives.
Substitution: Results in various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
Polymer Additives: Enhances the flexibility and durability of plastics and rubbers.
Catalysts: Used as a catalyst in organic synthesis reactions.
Biology
Biochemical Studies: Investigated for its potential interactions with biological macromolecules.
Medicine
Pharmaceutical Intermediates: Serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry
Coatings and Paints: Used to improve the performance of coatings and paints by enhancing their mechanical properties.
Mechanism of Action
The mechanism by which N,N’-(Methylenedi-4,1-phenylene)bis(3-oxobutyramide) exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes or receptors, depending on its application.
Pathways Involved: In biochemical applications, it may influence metabolic pathways by acting as an inhibitor or activator of certain enzymes.
Comparison with Similar Compounds
Similar Compounds
N,N’-(Methylenedi-4,1-phenylene)bis(stearamide): Similar structure but with stearamide groups instead of 3-oxobutyramide.
N,N’-(Methylenedi-4,1-phenylene)bis(urea): Contains urea groups instead of 3-oxobutyramide.
Properties
IUPAC Name |
3-oxo-N-[4-[[4-(3-oxobutanoylamino)phenyl]methyl]phenyl]butanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-14(24)11-20(26)22-18-7-3-16(4-8-18)13-17-5-9-19(10-6-17)23-21(27)12-15(2)25/h3-10H,11-13H2,1-2H3,(H,22,26)(H,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKDBZGCSHHXRGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)CC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30949438 | |
Record name | N,N'-[Methylenedi(4,1-phenylene)]bis(3-oxobutanamide) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30949438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26592-09-6 | |
Record name | N,N′-(Methylenedi-4,1-phenylene)bis[3-oxobutanamide] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26592-09-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N'-(Methylenedi-4,1-phenylene)bis(3-oxobutyramide) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026592096 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N'-[Methylenedi(4,1-phenylene)]bis(3-oxobutanamide) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30949438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N'-(methylenedi-4,1-phenylene)bis[3-oxobutyramide] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.470 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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